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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of ENMD-2076 with
alternative therapies for platinum-resistant ovarian cancer and triple-negative breast cancer.
The information is supported by preclinical and clinical experimental data to facilitate an
objective evaluation.

Executive Summary

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with a unique anti-
angiogenic and anti-proliferative profile. It demonstrates potent activity against Aurora A kinase
and key angiogenic receptors, including VEGFR and FGFR. Preclinical studies have shown its
efficacy in a broad range of cancer cell lines and in vivo models. Clinical trials have
investigated its potential in treating solid tumors, including platinum-resistant ovarian cancer
and triple-negative breast cancer. This guide compares the performance of ENMD-2076 with
standard-of-care and other targeted agents in these indications.

Mechanism of Action of ENMD-2076

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple signaling pathways
crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include:

¢ Aurora A Kinase: A key regulator of mitosis, its inhibition leads to cell cycle arrest and
apoptosis.
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¢ Vascular Endothelial Growth Factor Receptors (VEGFRSs): Crucial for angiogenesis, the

formation of new blood vessels that supply tumors with nutrients.

o Fibroblast Growth Factor Receptors (FGFRSs): Involved in cell proliferation, survival, and

angiogenesis.

+ Other Tyrosine Kinases: Including FIt3, Src, and PDGFRa, which are implicated in various

aspects of tumorigenesis.[1][2]

This multi-targeted approach offers the potential to overcome resistance mechanisms

associated with single-target therapies.
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Figure 1: Simplified signaling pathway of ENMD-2076's mechanism of action.

Preclinical Anti-Tumor Activity: A Comparative
Overview

The following tables summarize the in vitro and in vivo preclinical data for ENMD-2076 and its

comparators.

In Vitro Anti-proliferative Activity (IC50 Values)
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Compound Cancer Type Cell Line IC50 (uM) Reference

) Panel of human
ENMD-2076 Various ) 0.025-0.7 [3]
cancer cell lines

Leukemia MV4;11 0.025 [2]

IM9, ARH-77,
U266, RPMI
Myeloma 8226, MM.1S, 2.99 -7.06
MM.1R, NCI-
H929

) Triple-Negative
Olaparib MDA-MB-436 >10
Breast Cancer

Triple-Negative
MDA-MB-231 ~20
Breast Cancer

Triple-Negative
BT-20 >20
Breast Cancer

) Triple-Negative N
Paclitaxel MDA-MB-231 Not specified
Breast Cancer

No direct anti-
Bevacizumab Ovarian Cancer Various proliferative [3]

effect in vitro

No significant
) ) - effect on
Pazopanib Ovarian Cancer Not specified ) o [4]
proliferation in

vitro

In Vivo Anti-Tumor Efficacy in Xenograft Models
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Dosage and  Tumor
Xenograft s )
Compound Cancer Type Model Administratio  Growth Reference
ode
n Inhibition
Induced initial
100 or 200
tumor growth
Colorectal mg/kg, oral, o
ENMD-2076 HT-29 i inhibition [5]
Cancer daily for 28
followed by
days ]
regression.
Significant
Breast 200 mg/kg,
MDA-MB-231 ) tumor growth
Cancer oral, daily o
inhibition.
] Significantly
] Ovarian -
Bevacizumab A2780 Not specified suppressed [6]
Cancer
tumor growth.
] Significantly
Ovarian o
SK-OV-3 Not specified suppressed [6]
Cancer
tumor growth.
Tumor growth
significantly
] Orthotopic reduced by
] Ovarian ) - ]
Pazopanib murine Not specified 79-84% in [7]
Cancer o
models combination
with
topotecan.
) Efficacy
Triple- .
) Patient- dependent on
) Negative _ N
Olaparib Derived Not specified BRCA
Breast .
Xenografts mutation
Cancer
status.
Paclitaxel Triple- MDA-MB-231 10 mg/kg, Significantly [8]
Negative intraperitonea  enhanced
Breast [, weekly for 4  antitumor
Cancer weeks activity and
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inhibited local

tumor growth.

Clinical Efficacy: Comparative Analysis

Platinum-Resistant Ovarian Cancer

. Patient Primary Key
Trial Drug ) : Reference
Population Endpoint Outcomes
64 patients
with platinum-
resistant )
Progression- 6-month PFS
recurrent _
Free Survival rate: 22%;
Phase Il ENMD-2076 EOC, _ [9]
) (PFS) rate at Median PFS:
fallopian
6 months 3.6 months
tube, or
peritoneal
cancer
) Median PFS:
] 361 patients
Bevacizumab _ _ , 6.7 months
with platinum-  Progression-
AURELIA + _ . (vs. 3.4
resistant Free Survival ) [10][11]
(Phase IlI) Chemotherap ) months with
ovarian (PFS)
y chemotherap
cancer
y alone)
) 31% of
36 patients ]
) ) CA-125 patients had
Phase Il Pazopanib with recurrent [12][13]
response a CA-125
EOC
response.

Triple-Negative Breast Cancer (TNBC)
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. Patient Primary Key
Trial Drug ) ; Reference
Population Endpoint Outcomes
41 patients
with 6-month
) 6-month
previously o CBR: 16.7%
Clinical _ _
Phase Il ENMD-2076 treated, ] (including 2 [14]
Benefit Rate ]
advanced or partial
_ (CBR)
metastatic responses)
TNBC
302 patients
with germline
BRCA- Median PFS:
mutated, ) 7.0 months
) Progression-
OlympiAD ) HER2- ) (vs. 4.2
Olaparib ) Free Survival ) [15][16]
(Phase 111) negative (PFS) months with
metastatic standard
breast cancer therapy)
(including
TNBC)
A standard
chemotherap
] ) Patients with ] y agent for
Various Paclitaxel Varies
TNBC TNBC, often
used in
combination.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay for In Vitro Proliferation

This colorimetric assay is used to determine cell density, based on the measurement of cellular

protein content.
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Seed cells in 96-well plates

Treat with ENMD-2076 or
comparator drug at various
concentrations

'

Fix cells with cold
trichloroacetic acid (TCA)

'

Implant human cancer cells
subcutaneously into
immunocompromised mice

Allow tumors to reach a
pre-determined size
(e.g., 100-200 mm3)

'

Randomize mice into
treatment and control groups

l

Stain with Sulforhodamine B (SRB) solution

Administer ENMD-2076 or
comparator drug (e.g., oral gavage,
intraperitoneal injection)

l

Wash with 1% acetic acid to
remove unbound dye

l

Solubilize protein-bound dye
with 10 mM Tris base

l

Measure absorbance at ~510 nm

Calculate IC50 values

'

Monitor tumor volume and
body weight regularly

l

Continue treatment for a defined
period or until tumors reach a

maximum size

l

Analyze tumor growth inhibition,
perform IHC on excised tumors

Evaluate in vivo efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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